Product packaging for Papulacandins(Cat. No.:CAS No. 61036-45-1)

Papulacandins

Cat. No.: B1234519
CAS No.: 61036-45-1
M. Wt: 574.7 g/mol
InChI Key: XKSZJTQIZHUMGA-KDCKXVQZSA-N
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Description

Historical Context and Discovery of Papulacandins

The this compound are a family of naturally occurring antifungal compounds first identified and reported in 1977 by Traxler and his colleagues. beilstein-journals.orgscielo.br These compounds were isolated from the fermentation broths of the fungus Papularia sphaerosperma. beilstein-journals.orgntu.edu.sgbeilstein-journals.orgacs.orgmedchemexpress.com The initial discovery included this compound A, B, C, D, and E. beilstein-journals.orgmedchemexpress.com This discovery was part of a broader effort in the 1970s to screen natural products from fungal fermentations, which also led to the identification of the related echinocandin family of antifungals. wikipedia.org

Research into this compound was driven by the need for new antifungal therapeutics, as the incidence of opportunistic fungal infections, particularly in immunocompromised patients, was on the rise. beilstein-journals.org These compounds showed potent and specific activity against various yeasts, most notably Candida albicans, but were largely inactive against filamentous fungi, bacteria, and protozoa. beilstein-journals.orgmedchemexpress.comnih.gov Their unique mode of action, which involves the inhibition of a key enzyme in fungal cell wall synthesis, made them an attractive subject for further investigation. rsc.org The structural complexity and fascinating molecular architecture of the this compound have also spurred considerable interest within the synthetic chemistry community, leading to numerous studies on their synthesis and the development of analogs. beilstein-journals.orgacs.orgnih.gov

Classification and Structural Overview within Antifungal Agents

This compound are classified as glycolipid or liposaccharide antifungal agents. ntu.edu.sgwikipedia.orgresearchgate.netevitachem.com Their mechanism of action places them in the category of (1,3)-β-D-glucan synthase inhibitors. beilstein-journals.orgbeilstein-journals.orgscielo.brnih.gov This enzyme is critical for the biosynthesis of β-(1,3)-D-glucan, an essential structural polymer of the fungal cell wall that is absent in mammalian cells, making it an excellent target for selective antifungal therapy. beilstein-journals.orgacs.orgscielo.brscielo.br By inhibiting this enzyme, this compound disrupt the integrity of the fungal cell wall, leading to cell lysis. ontosight.ai This mechanism is shared with the echinocandin class of antifungals, earning them the collective nickname "the penicillin of antifungals." wikipedia.org

The chemical structure of this compound is characterized by a unique and complex C-arylglycosidic spiroketal core, often referred to as a benzannulated spiroketal. beilstein-journals.orgbeilstein-journals.orgrsc.org Attached to this hydrophilic sugar-based core are hydrophobic fatty acid side chains. nih.gov This amphipathic nature is a key feature of the class. nih.gov The long fatty acid residue is considered essential for their biological activity. nih.govresearchgate.net

The papulacandin family consists of several members with variations in their structure. This compound A, B, and C are disaccharides, typically containing a galactose unit attached to the core glucose moiety, and are acylated with unsaturated fatty acid chains. researchgate.netresearchgate.net In contrast, Papulacandin D is the simplest member of the family; it is a monosaccharide derivative of D-glucose and lacks the second sugar unit and its associated acyl chain, making it a frequent target for total synthesis studies. beilstein-journals.orgnih.govresearchgate.netscielo.br

Compound Core Sugar Structure Key Acyl Chain Features Reference
Papulacandin A Disaccharide (Glucose-Galactose)Two unsaturated fatty acid residues medchemexpress.comresearchgate.net
Papulacandin B Disaccharide (Glucose-Galactose)Two different unsaturated fatty acid residues researchgate.netscielo.brresearchgate.net
Papulacandin C Disaccharide (Glucose-Galactose)Structurally related to A and B with distinct fatty acids researchgate.netresearchgate.net
Papulacandin D Monosaccharide (Glucose)A single tetra-unsaturated fatty acyl side chain rsc.orgresearchgate.netscielo.br

Research has shown that while the disaccharide portion and its short fatty acid chain are not strictly required for inhibiting the target enzyme, they can influence the compound's ability to penetrate the fungal cell. researchgate.net However, analogs that lack the fatty acid side chains entirely are found to be ineffective inhibitors. nih.gov The total synthesis of Papulacandin D has been successfully achieved, providing a platform for creating and testing derivatives with modified structures to better understand structure-activity relationships. nih.govacs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42O10 B1234519 Papulacandins CAS No. 61036-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61036-45-1

Molecular Formula

C31H42O10

Molecular Weight

574.7 g/mol

IUPAC Name

[(3'R,4'S,5'R,6'R)-3',4,5',6-tetrahydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate

InChI

InChI=1S/C31H42O10/c1-4-19(2)11-7-5-8-12-20(3)23(34)13-9-6-10-14-26(36)40-29-28(37)25(17-32)41-31(30(29)38)27-21(18-39-31)15-22(33)16-24(27)35/h5-6,8-10,12,14-16,19,23,25,28-30,32-35,37-38H,4,7,11,13,17-18H2,1-3H3/b8-5+,9-6+,14-10+,20-12+/t19?,23?,25-,28-,29+,30-,31?/m1/s1

InChI Key

XKSZJTQIZHUMGA-KDCKXVQZSA-N

SMILES

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Isomeric SMILES

CCC(C)CC/C=C/C=C(\C)/C(C/C=C/C=C/C(=O)O[C@H]1[C@@H]([C@H](OC2([C@@H]1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Canonical SMILES

CCC(C)CCC=CC=C(C)C(CC=CC=CC(=O)OC1C(C(OC2(C1O)C3=C(CO2)C=C(C=C3O)O)CO)O)O

Synonyms

papulacandin A
papulacandin C
papulacandin D
papulacandin E
papulacandins

Origin of Product

United States

Biosynthesis of Papulacandins

Fungal Production and Isolation Methodologies for Papulacandins

This compound were first identified as a complex of structurally related antibiotics produced by the fungus Papularia sphaerosperma (also known as Arthrinium sphaerospermum). mdpi.comnih.gov Since their initial discovery, other fungi have been identified as producers. For instance, new variants, the pestiorosins, have been isolated from Pestalotiopsis rosea. nih.govresearchgate.net The producing fungus is typically grown in a liquid fermentation culture. nih.govresearchgate.net Following the fermentation process, the papulacandin compounds are isolated from the culture broth and mycelium through a series of extraction and chromatographic techniques. nih.govnih.gov

Fungal SourcePapulacandin Variant(s) Produced
Papularia sphaerosperma (Deuteromycete)This compound A, B, C, D, E acs.orgnih.gov
Codinaeella minuta ATCC 20960Papulacandin (L-687,781) acs.org
Pestalotiopsis rosea YNJ21Pestiorosins A-F, Pestiocandin nih.gov
Pestalotiopsis humus FKI-7473Pestiocandin researchgate.net

Genetic and Enzymatic Pathways of Papulacandin Biosynthesis

Recent genomic and enzymatic studies have elucidated the complete biosynthetic pathway of this compound. acs.orgacs.orgnih.gov The biosynthesis follows a convergent five-component strategy, which brings together an aromatic ring, a glucose molecule, a galactose molecule, and two distinct fatty acid chains (one long and one medium chain). acs.orgresearcher.lifefigshare.com This assembly is orchestrated by a dedicated biosynthetic gene cluster containing genes for polyketide synthases, glycosyltransferases, and other key modifying enzymes. acs.org

The two fatty acid side chains that acylate the papulacandin core are products of polyketide synthesis. nih.govresearcher.life The biosynthetic gene cluster for this compound contains genes encoding both a highly reducing polyketide synthase (HRPKS) and a nonreducing polyketide synthase (NRPKS). acs.org These enzymes are responsible for producing the linear polyketide chains that become the fatty acid moieties. nih.govresearcher.life A crucial enzyme in this process is a polyketide synthase that is fused at its C-terminus to an acyltransferase domain. acs.orgacs.orgnih.gov This fusion protein synthesizes a linear polyketide chain and then installs it onto the aryl-glucoside intermediate. nih.govresearcher.lifefigshare.com The diversity of papulacandin structures is partly due to variations in these fatty acid side chains, such as those derived from palmitic acid and linoleic acid. nih.gov

The formation of the distinctive tricyclic benzannulated spiroketal core is a key part of the biosynthetic pathway. acs.orgacs.orgnih.gov This process is initiated by the C-glycosylation of a 5-(hydroxymethyl)resorcinol precursor. acs.orgnih.govfigshare.com This step attaches a glucose unit to the aromatic ring. acs.org

Following glycosylation, the defining spirocyclization event occurs. This reaction is catalyzed by a specific Fe(II)/α-ketoglutarate-dependent oxygenase, named PpcE. acs.orgnih.govresearcher.lifefigshare.com This enzyme facilitates the formation of the 1,7-dioxaspiro[5.4]decane skeleton that is a hallmark of the papulacandin family and essential for its antifungal activity. acs.orgacs.org

Further modification of the core structure involves another glycosylation step. A galactosyltransferase attaches a galactose residue to the glucose moiety. acs.orgacs.org This galactose is often the site of acylation for the second fatty acid chain, a feature that is important for the ability of the compound to penetrate fungal cells. acs.org

EnzymeTypeFunction in Papulacandin Biosynthesis
PpcE Fe(II)/α-ketoglutarate-dependent oxygenaseCatalyzes the spirocyclization to form the tricyclic benzannulated spiroketal core. acs.orgnih.govfigshare.com
Polyketide Synthase (PKS) HRPKS and NRPKSSynthesizes the long and medium-chain fatty acid residues. acs.org
PKS-fused Acyltransferase AcyltransferaseInstalls the linear polyketide (fatty acid) chain onto the aryl-glucoside intermediate. acs.orgacs.orgnih.gov
Glycosyltransferase C-GlycosyltransferaseAttaches the initial glucose unit to the 5-(hydroxymethyl)resorcinol precursor. acs.orgnih.gov
Galactosyltransferase O-GlycosyltransferaseAttaches the galactose residue to the glucose moiety of the core structure. acs.orgacs.org

Molecular and Cellular Mechanisms of Action of Papulacandins

Inhibition of Fungal β-(1,3)-D-Glucan Synthase by Papulacandins

The molecular target for this compound is the enzyme β-(1,3)-D-glucan synthase. scielo.brnih.govscielo.br This enzyme complex is integral to the fungal cell, catalyzing the polymerization of UDP-glucose into β-(1,3)-D-glucan, a critical structural component of the fungal cell wall. scielo.brresearchgate.netcsic.esmdpi.com By inhibiting this enzyme, this compound effectively halt the production of this essential polymer, leading to a cascade of events that compromise the structural integrity of the cell wall. nih.govontosight.ai The enzyme complex consists of a catalytic subunit (encoded by the FKS gene family) embedded in the plasma membrane and a regulatory subunit, the GTP-binding protein Rho1. csic.esmdpi.com this compound, along with the related echinocandin class of antifungals, act as noncompetitive inhibitors of this enzyme. csic.eswikipedia.org

This compound demonstrate a high degree of specificity and potent inhibitory activity against β-(1,3)-D-glucan synthase. The interaction is characterized as noncompetitive, meaning the inhibitor binds to a site on the enzyme distinct from the substrate-binding site. csic.eswikipedia.org This mode of inhibition is a shared feature with echinocandins. csic.es

Research has shown that papulacandin B has a remarkably strong inhibitory effect on the in vitro activity of glucan synthase (GS), with a half-maximal inhibitory concentration (IC50) that can be 1,000 to 10,000 times lower than that of other inhibitors like enfumafungin (B1262757) and pneumocandin. researchgate.net Studies on mutants of Schizosaccharomyces pombe and Saccharomyces cerevisiae resistant to papulacandin B revealed no significant differences in the kinetic parameters of their β-(1,3)-D-glucan synthase activity compared to wild-type strains, with one critical exception: the IC50 for papulacandin B was increased by about 50-fold in the resistant mutants. nih.govresearchgate.net This suggests that the resistance mechanism is directly related to a reduced affinity of the inhibitor for the enzyme complex. nih.govresearchgate.net Further experiments involving the dissociation of the synthase complex indicated that the resistance characteristic resides in the particulate fraction of the enzyme. nih.govresearchgate.net

The specificity of this compound is highlighted by their targeted action. In Geotrichum lactis, papulacandin B was found to inhibit the synthesis of glucan fractions without affecting the synthesis of other cell wall components like galactomannan (B225805) and chitin (B13524). microbiologyresearch.orgnih.govscispace.com Similarly, in Aspergillus fumigatus, papulacandin B at a concentration of 1 µg/ml was shown to inhibit glucan synthase activity, whereas antifungals with different mechanisms of action, such as amphotericin B and fluconazole, had no effect on the enzyme. nih.govoup.com

Table 1: In Vitro Inhibition of Fungal β-(1,3)-D-Glucan Synthase by Various Antifungal Agents

The inhibition of β-(1,3)-D-glucan synthase directly disrupts the biogenesis of the fungal cell wall. ontosight.ai Since β-(1,3)-D-glucan is a primary structural scaffold, its absence or reduction leads to a weakened cell wall that cannot withstand the cell's internal osmotic pressure. researchgate.nettandfonline.com This impairment of cell wall integrity is the direct cause of the antifungal effect. ontosight.ai

In Geotrichum lactis, exposure to papulacandin B led to a marked inhibition of glucose incorporation into the alkali-insoluble and alkali-soluble glucan fractions of the hyphal wall. nih.govscispace.com A similar effect was observed in Paracoccidioides brasiliensis, where papulacandin B caused a decrease in β-glucan synthesis in the mycelial form. tandfonline.comoup.com In Saccharomyces cerevisiae, the disruption of the PBR1 gene, which is involved in resistance to papulacandin B, results in reduced levels of both β-(1,3)-D-glucan synthase activity and the alkali-insoluble fraction of the cell wall. nih.govdntb.gov.ua This demonstrates the direct link between the enzyme's function and the assembly of this crucial cell wall component. The ultimate consequence of this disruption is often cell lysis, particularly in growing cells where cell wall synthesis is most active. ontosight.aidavidmoore.org.uk

Enzymatic Inhibition Kinetics and Specificity of Papulacandin Interaction

Cellular Responses and Morphological Alterations Induced by this compound in Fungi

The biochemical inhibition of cell wall synthesis by this compound manifests as distinct and often dramatic morphological changes in susceptible fungi. These alterations are a direct result of the weakened cell wall's inability to support normal growth and division processes. tandfonline.com

A common observation is the lysis of growing cells, particularly at the sites of new cell wall synthesis, such as the tips of hyphae or the budding points in yeasts. tandfonline.comdavidmoore.org.uk In Candida albicans and Saccharomyces cerevisiae, papulacandin B causes distortion in the area of bud growth, which can provoke cell lysis as the plasma membrane bursts at this weakened point. tandfonline.com

In filamentous fungi, this compound induce abnormal branching patterns. In Geotrichum lactis, treatment with papulacandin B led to a proliferation of branches along the hyphae, which then continued to branch dichotomously, resulting in a "colonial" growth pattern. microbiologyresearch.orgnih.govscispace.com This aberrant morphology persisted for several hours even after the antibiotic was removed, with normal growth patterns only resuming once β-glucan synthesis was restored. microbiologyresearch.orgnih.gov

In the dimorphic fungus Paracoccidioides brasiliensis, papulacandin B inhibited the growth of the mycelial form and blocked the transformation from the yeast to the mycelial phase, although it did not affect the morphology of the yeast phase itself. tandfonline.comoup.com Other observed effects in fungi include the appearance of shrunken, refractile cells. tandfonline.com

Spectrum of Biological Activity of this compound in Fungal Pathogens

This compound exhibit potent and specific antifungal activity, primarily against yeast species. nih.govdavidmoore.org.uk They are particularly effective against various species of Candida, including Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values often in the range of 0.1 to 12.5 µg/mL. scielo.brresearchgate.net Papulacandin B is generally considered the most active compound in the family. scielo.br The activity extends to other pathogenic yeasts such as Saccharomyces cerevisiae and is also noted against Pneumocystis carinii (now Pneumocystis jirovecii). scielo.brscielo.br

However, a significant limitation of the papulacandin class is their lack of activity against filamentous fungi, such as Aspergillus species. scielo.brresearchgate.net Despite their ability to inhibit the isolated β-(1,3)-D-glucan synthase from Aspergillus fumigatus, they are largely inactive against the whole organism in vitro. nih.govnih.govoup.com The reasons for this discrepancy are not fully understood but may relate to differences in cell wall structure or the inability of the compound to reach its target site in these fungi. nih.gov Newly discovered this compound, such as pestiorosins A-F, have shown significant activity against Candida albicans with MIC values ranging from 0.06 to 2.00 μg/mL. nih.gov

Table 2: Spectrum of Antifungal Activity of this compound against Various Fungal Species

Structure Activity Relationships Sar of Papulacandins

Elucidation of Essential Structural Motifs for Papulacandin Antifungal Activity

The fundamental structure of a papulacandin is amphipathic, comprising a hydrophilic glycoside domain and a hydrophobic domain characterized by fatty acid chains. nih.gov This dual nature is critical for its interaction with the fungal cell membrane and the target enzyme. SAR studies have identified several indispensable motifs for antifungal activity.

The core structure consists of a glucose moiety linked to a benzannulated spiroketal. nih.gov This entire spirocyclic glycoside unit is a distinguishing feature of the papulacandin family. ntu.edu.sg Crucially, the presence of at least one long, unsaturated fatty acid side chain, typically esterified at the C-3 position of the glucose unit, is absolutely essential for biological activity. researchgate.netebi.ac.uk The complete removal of this acyl chain results in a total loss of antifungal function, underscoring its role as a primary pharmacophore. nih.govntu.edu.sg Furthermore, some degree of unsaturation within this fatty acid chain is vital; derivatives with fully saturated (hydrogenated) chains exhibit significantly diminished or no activity. ntu.edu.sgnih.gov

Role of Fatty Acyl Chains in Modulating Papulacandin Potency and Cellular Penetration

The papulacandin family displays variation in the number and structure of its fatty acyl chains, which has a profound impact on both potency and the ability to penetrate the fungal cell. nih.govnih.gov

The Long Fatty Acyl Chain: As established, the long fatty acid residue at the C-3 position of the glucose core is non-negotiable for activity. researchgate.net This hydrophobic tail is believed to anchor the molecule within the plasma membrane, facilitating its interaction with the membrane-bound glucan synthase enzyme.

While minor modifications to the acyl chains may not significantly impede antifungal activity, drastic structural changes can lead to a marked reduction in potency. nih.gov The presence of some unsaturation in the chains is a clear requirement to maintain biological activity. nih.gov

Influence of Glycosidic and Spirocyclic Architectures on Papulacandin Target Interaction

The glycosidic and spirocyclic components of the papulacandin structure are critical for orienting the molecule for effective target engagement. The hydrophilic sugar backbone, consisting of glucose and in some cases galactose, provides the necessary solubility and interacts with the aqueous environment at the cell surface. nih.gov

The benzannulated spiroketal is a signature structural feature of the this compound. nih.gov Its rigid, three-dimensional architecture is believed to be crucial for presenting the fatty acid chains in the correct conformation for binding to β-1,3-glucan synthase. Attempts to simplify the structure by replacing the spiroketal with more classical, synthetically accessible aryl glycosides have resulted in inactive compounds. scielo.brscielo.br This finding strongly indicates that the specific stereochemistry and conformational constraints imposed by the spirocyclic system are essential for biological activity and cannot be easily mimicked by simpler aromatic linkers. scielo.br While some studies have suggested the five-membered spirocyclic ring may not be absolutely indispensable, the evidence from synthetic analogs points to its significant role in maintaining a bioactive conformation. ntu.edu.sgscielo.br

Mechanisms of Fungal Resistance to Papulacandins

Adaptive Strategies of Fungal Organisms Against Papulacandins

Fungal organisms employ several adaptive strategies to survive in the presence of this compound. These strategies often involve physiological adjustments that are not necessarily linked to direct mutations in the drug's target enzyme.

One key adaptive response is the modification of the plasma membrane's lipid environment. The (1,3)-β-D-glucan synthase enzyme is embedded in the fungal plasma membrane, and its susceptibility to inhibitors can be influenced by the surrounding lipid composition. asm.org Changes in the lipid bilayer, particularly alterations in sphingolipid biosynthesis, can affect the interaction between glucan synthase inhibitors and their target. asm.org For instance, some laboratory and clinical isolates of Candida glabrata with defects in sphingolipid biosynthesis have shown resistance to caspofungin, a different glucan synthase inhibitor, suggesting that the lipid microenvironment plays a crucial role in drug susceptibility. asm.org

Another adaptive mechanism involves the reinforcement of the cell wall through the synthesis of alternative structural components. When the production of (1,3)-β-D-glucan is inhibited, fungi can activate a compensatory response, often called the cell wall salvage pathway, leading to an increase in chitin (B13524) synthesis. csic.es This provides structural support and helps maintain cell integrity, counteracting the weakening of the cell wall caused by this compound. csic.es Fungi may also alter the accessibility of cell wall components; by covering the β-1,3-glucan with other molecules, the fungus can effectively "hide" the target from the drug while also evading host immune recognition. mdpi.com

Furthermore, fungi can utilize drug efflux pumps to reduce the intracellular concentration of antifungal agents. mdpi.comfrontiersin.org These transport proteins, which belong to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), actively expel toxic compounds from the cell. mdpi.comfrontiersin.org While much of the research on efflux pumps has focused on azole resistance, it is a recognized mechanism of multidrug resistance that can affect various classes of antifungals. mdpi.comfrontiersin.org

Genetic Determinants of Papulacandin Resistance in Fungi

The primary mechanism of high-level resistance to this compound is rooted in genetic mutations within the gene encoding the catalytic subunit of the (1,3)-β-D-glucan synthase complex. csic.esnih.gov

In the model yeast Saccharomyces cerevisiae, resistance to papulacandin B is associated with mutations in the PBR1 gene. nih.gov Cloning and sequencing revealed that PBR1 is identical to several other independently identified genes, including FKS1, ETG1, CWH53, and CND1. nih.govoup.com This established a direct link between the Fks1 protein and the (1,3)-β-D-glucan synthase enzyme. csic.es Mutations in this gene lead to a glucan synthase enzyme that is significantly less sensitive to inhibition by this compound. nih.gov Studies on papulacandin B-resistant mutants in both S. cerevisiae and the fission yeast Schizosaccharomyces pombe showed that the resistance character resides in the particulate (membrane-bound) fraction of the enzyme complex. nih.gov In S. pombe, the catalytic subunit is encoded by the bgs4 gene, and mutations in this gene also confer resistance. csic.es

Similarly, in the pathogenic fungus Candida albicans, resistance to glucan synthase inhibitors is primarily linked to mutations in the FKS1 gene. cdnsciencepub.com These mutations are typically found in specific conserved regions known as "hot spots." csic.es The resulting amino acid substitutions decrease the sensitivity of the enzyme to the inhibitor. mdpi.com In some cases, resistance can also arise from mutations in transcription factors that regulate the expression of genes involved in cell wall biosynthesis or drug response. asm.org For example, the transcription factor Cas5 is critical for the response of C. albicans to echinocandins, which target the same enzyme as this compound. asm.org

Fungal SpeciesGene(s) Implicated in ResistanceFunction of Gene ProductReference(s)
Saccharomyces cerevisiaePBR1 (FKS1)Catalytic subunit of (1,3)-β-D-glucan synthase nih.govoup.com
Schizosaccharomyces pombepbr1+, bgs4Catalytic subunit of (1,3)-β-D-glucan synthase csic.esnih.gov
Candida albicansFKS1Catalytic subunit of (1,3)-β-D-glucan synthase csic.escdnsciencepub.com

Cross-Resistance Profiles of this compound with Other Glucan Synthase Inhibitors

Cross-resistance between different families of (1,3)-β-D-glucan synthase inhibitors is a well-documented phenomenon. Fungi that develop resistance to this compound often exhibit reduced susceptibility to other inhibitors that target the same enzyme, such as the echinocandins (e.g., caspofungin, micafungin) and other lipopeptides like aculeacin A. cdnsciencepub.comasm.org

This cross-resistance is primarily due to the shared mechanism of action and the nature of the resistance-conferring mutations. Since resistance is typically caused by alterations in the Fks proteins of the glucan synthase complex, these changes can affect the binding of multiple inhibitor types. csic.es For example, a Candida albicans mutant selected for resistance to the lipopeptide cilofungin (B1669029) (an echinocandin) was also found to be resistant to this compound. cdnsciencepub.com The in vitro glucan synthase assay from this mutant strain showed significantly higher inhibitory concentration values for both lipopeptides and papulacandin-related agents compared to the wild-type strain. cdnsciencepub.com

Studies in Schizosaccharomyces pombe have further detailed these cross-resistance patterns. Mutants with the pbr1 allele, selected for papulacandin resistance, were also highly resistant to echinocandins like pneumocandin B0 and caspofungin, as well as to aculeacin A. researchgate.net The mutant glucan synthase enzymes showed high resistance to all tested antifungals. researchgate.net Interestingly, while resistance to most inhibitors was nearly total, caspofungin was still able to produce some inhibition at very high concentrations, indicating subtle differences in the interaction between various inhibitors and the mutated enzyme. researchgate.net The development of caspofungin-induced resistance in Aspergillus fumigatus has also been shown to confer cross-resistance to other glucan synthase inhibitors, including other echinocandins. asm.org

Resistant ToFungal SpeciesObserved Cross-Resistance ToReference(s)
Papulacandin BSchizosaccharomyces pombeAculeacin A, Enfumafungin (B1262757), Pneumocandin B0, Caspofungin researchgate.net
Aculeacin ASaccharomyces cerevisiaePapulacandin B asm.org
Lipopeptides (Cilofungin)Candida albicansThis compound (Fusacandin A, PF 1042) cdnsciencepub.com
CaspofunginAspergillus fumigatusMicafungin, Anidulafungin, Rezafungin, Ibrexafungerp asm.org

Synthetic Chemistry and Analog Design of Papulacandins

Total Synthesis Strategies for Papulacandin Cores and Analogues

The total synthesis of papulacandins, particularly Papulacandin D, the simplest member of the family, has been a focal point of synthetic efforts. These campaigns typically employ a convergent strategy, breaking the molecule down into two primary subunits: the spirocyclic C-arylglycopyranoside core and the polyunsaturated fatty acid side chain. researchgate.netnih.govnih.gov

The construction of the tricyclic spiroketal ring system, a defining feature of the this compound, has spurred the development of creative synthetic solutions. nih.gov Various strategies have been employed to assemble this complex core structure.

One prominent approach involves the condensation of an aryllithium reagent with a protected D-gluconolactone to assemble the spiroketal moiety. nih.gov This method was utilized in the first total synthesis of Papulacandin D. nih.gov Other methodologies include:

Diels-Alder Chemistry : Danishefsky and coworkers developed a strategy using Diels-Alder reactions to construct the spiroketal in a racemic form.

Palladium(0)-Catalyzed Coupling : Friesen and Beau independently reported the use of palladium(0)-catalyzed coupling of a 1-(tributylstannyl)-D-glucal derivative with an aryl bromide, followed by oxidative spirocyclization to yield the papulacandin D core.

Glycal Epoxidation : A method involving the epoxidation of a glycal substrate with dimethyldioxirane (B1199080) (DMDO) leads to a spontaneous spirocyclization of the resulting glycal epoxide to form the spiroketal core. nih.gov

Condensation with Penta-O-benzyl-D-glucose : Schmidt utilized the condensation of an aryllithium reagent with 2,3,4,5,6-penta-O-benzyl-D-glucose as a key step.

A significant advancement in this area is the use of a palladium-catalyzed, organosilanolate-based cross-coupling reaction of a dimethylglucal-silanol with an electron-rich and sterically hindered aromatic iodide. researchgate.netnih.gov This reaction proved to be a key strategic transformation in a successful total synthesis of (+)-papulacandin D. researchgate.netnih.gov

The polyunsaturated fatty acid side chains are crucial for the biological activity of this compound. nih.gov The synthesis of these chains requires precise control over stereochemistry and the geometry of the double bonds.

In the total synthesis of Papulacandin D, the fatty acid side chain was prepared in 11 steps from geraniol, a readily available starting material. researchgate.netnih.govnih.gov A key step in constructing the side chain was a Lewis base-catalyzed, enantioselective allylation reaction of a dienal with allyltrichlorosilane (B85684) to establish a critical stereocenter. researchgate.netnih.govnih.gov Another approach involved deriving a stereogenic center in the carboxylic acid side-chain from L-isoleucine. nih.gov

Key Methodologies for Spiroketal Formation in Papulacandin Synthesis

Development of Novel Papulacandin Derivatives and Modified Analogues

The development of novel papulacandin derivatives is driven by the need for antifungal agents with improved efficacy and pharmacokinetic profiles. nih.govresearchgate.net Research has focused on modifying the core structure and the acyl side chains. csic.esscielo.br

Based on the lower structural complexity of Papulacandin D, researchers have planned and synthesized new analogs using molecular simplification. scielo.brusp.br One strategy involves replacing the complex spiroketal linkage with a simpler classic aromatic O-glycoside. scielo.brscielo.br This allows for an evaluation of the importance of the spiro ring for antifungal activity. scielo.brscielo.br

Modifications to the acyl chain have also been a central theme. scielo.br Introducing aromatic rings into the side chain was proposed to increase conformational restriction, which could potentially enhance biological activity. scielo.br Several Papulacandin D derivatives have been synthesized through the modification of the two partially unsaturated acyl chains linked to the sugar moieties. csic.es For instance, analogs of Papulacandin D acylated at the C-3 position with different fatty acids, including some with unsaturations and various functional groups, have been synthesized and evaluated. scielo.br

Advanced Research Methodologies in Papulacandin Studies

Biochemical Assays for Glucan Synthase Activity with Papulacandins

This compound exert their antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase, a critical component in the synthesis of the fungal cell wall. beilstein-journals.orgscielo.br Consequently, biochemical assays that measure the activity of this enzyme are fundamental to papulacandin research.

A standard method involves preparing membrane enzyme extracts from fungal cells, such as Saccharomyces cerevisiae or Candida albicans. frontiersin.orgscispace.com These extracts, containing glucan synthase, are then incubated with the substrate UDP-glucose, often radiolabeled with Carbon-14 (UDP-[14C]-glucose). jfda-online.com The enzyme catalyzes the incorporation of glucose from the substrate into β-(1,3)-glucan polymers. jfda-online.com The amount of synthesized glucan, which is insoluble, can be quantified by measuring the radioactivity of the polymer trapped on a filter. jfda-online.com The inhibitory activity of a papulacandin analogue is determined by its ability to reduce the amount of radiolabeled glucan formed, often expressed as an IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%). frontiersin.org

To circumvent the use of radioactive materials, fluorescence-based assays have been developed. jfda-online.com In these assays, the glucan product is solubilized and then binds to a fluorescent dye like aniline (B41778) blue. The resulting fluorescence is proportional to the amount of glucan produced, providing a sensitive and cost-effective alternative to radioactivity-based methods. jfda-online.com

These assays are crucial for structure-activity relationship (SAR) studies, where different papulacandin derivatives are synthesized and tested to determine which structural features are essential for their inhibitory potency. beilstein-journals.orgevitachem.com

In Vitro Mycological Evaluation Techniques for Papulacandin Activity

To assess the antifungal efficacy of this compound against whole fungal cells, several in vitro mycological evaluation techniques are employed. These methods determine the direct impact of the compounds on fungal growth and viability.

The most common method is the determination of the Minimum Inhibitory Concentration (MIC). This is achieved through broth microdilution or agar (B569324) dilution methods, following standardized protocols such as those from the Clinical and Laboratory Standards Institute (CLSI). frontiersin.orgnih.gov In these assays, various concentrations of the papulacandin are added to a liquid or solid growth medium inoculated with a specific fungus, like Candida albicans or Cryptococcus neoformans. scielo.brfrontiersin.org After an incubation period, the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth. scielo.brnih.gov

Time-kill kinetic studies provide further insight into the fungicidal or fungistatic nature of this compound. asm.org In these experiments, a fungal culture is exposed to a specific concentration of the compound, and at various time points, samples are taken to determine the number of viable cells (colony-forming units, CFU). asm.org A significant reduction in CFU over time indicates fungicidal activity. asm.org

Checkerboard assays are used to evaluate the synergistic, indifferent, or antagonistic effects of this compound when combined with other antifungal agents. nih.gov This involves a two-dimensional titration of both compounds to identify combinations that result in enhanced antifungal activity. nih.gov

The following table provides an example of MIC values for Papulacandin B against Candida albicans:

CompoundFungal StrainMIC (µg/mL)
Papulacandin BCandida albicans0.1
Papulacandin DCandida albicans1-2
Amphotericin BCandida albicansReference
ClotrimazoleCandida albicansReference
NystatinCandida albicansReference

Data sourced from multiple studies for comparative purposes. scielo.brscielo.br

Spectroscopic and Chromatographic Techniques for Papulacandin Structural Analysis

The complex chemical structures of this compound are elucidated using a combination of spectroscopic and chromatographic techniques. evitachem.comresearchgate.net These methods are essential for identifying new papulacandin analogues and for verifying the structures of synthetically produced derivatives. beilstein-journals.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and separation of individual this compound from fermentation broths or synthetic reaction mixtures. evitachem.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed three-dimensional structure of these molecules. evitachem.comscielo.br One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information about the connectivity of atoms and the stereochemistry of the molecule. scielo.br For instance, ¹H NMR can reveal the downfield shift of specific protons, indicating esterification at a particular hydroxyl group. scielo.br

Mass Spectrometry (MS) is used to determine the molecular weight of the compounds and to obtain information about their fragmentation patterns, which aids in structural elucidation. evitachem.comfiveable.me High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. researchgate.net

Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C). mdpi.com

The following table summarizes the application of these techniques in papulacandin research:

TechniqueApplication
HPLCPurification and separation of papulacandin analogues. evitachem.com
NMR SpectroscopyDetailed structural elucidation, including stereochemistry. evitachem.com
Mass SpectrometryDetermination of molecular weight and elemental composition. evitachem.com
IR SpectroscopyIdentification of functional groups. mdpi.com

Omics and Genetic Engineering Approaches for Papulacandin Biosynthesis Elucidation

Understanding the biosynthetic pathway of this compound is crucial for developing strategies to improve their production and to engineer novel derivatives. "Omics" and genetic engineering approaches have become powerful tools in this endeavor. nih.govnih.gov

Genomics involves the sequencing and analysis of the entire genome of the papulacandin-producing fungus, such as Papularia sphaerosperma. beilstein-journals.orgscielo.br This allows for the identification of the biosynthetic gene cluster (BGC) that encodes the enzymes responsible for papulacandin synthesis. nih.gov

Transcriptomics , the study of the complete set of RNA transcripts, helps to identify which genes in the BGC are actively being expressed under papulacandin-producing conditions. nih.gov

Proteomics , the large-scale study of proteins, can identify the enzymes directly involved in the biosynthetic pathway. nih.gov

Metabolomics focuses on the comprehensive analysis of all metabolites within an organism. nih.gov This can help to identify biosynthetic intermediates and the final papulacandin products. nih.gov

Genetic engineering techniques, such as gene knockout and overexpression, are used to functionally characterize the genes within the BGC. researchgate.net By deleting or increasing the expression of a specific gene, researchers can observe the effect on papulacandin production, thereby confirming the gene's role in the pathway. researchgate.net These approaches have been successfully used to study the biosynthesis of related compounds like the echinocandins. researchgate.net

Computational Approaches for Papulacandin Molecular Interactions

Computational methods provide valuable insights into the molecular interactions between this compound and their target enzyme, β-(1,3)-D-glucan synthase. nih.gov These approaches can predict binding modes and affinities, guiding the design of more potent inhibitors. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (papulacandin) when bound to a receptor (the active site of glucan synthase). nih.gov This helps to visualize how the different parts of the papulacandin molecule interact with the amino acid residues of the enzyme. nih.gov

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the papulacandin-enzyme complex over time. nih.gov MD simulations provide a more detailed understanding of the stability of the binding and the conformational changes that may occur upon binding. nih.gov

These computational studies are particularly important because obtaining a high-resolution crystal structure of the membrane-bound glucan synthase enzyme has been challenging. researchgate.net The models generated from these computational approaches can therefore serve as a basis for rational drug design, allowing for the in silico evaluation of novel papulacandin analogues before they are synthesized. nih.gov

Future Research Trajectories and Academic Significance of Papulacandins

Advancing Antifungal Agent Discovery Through Papulacandin Scaffolds

The chemical structure of papulacandins, particularly the simpler papulacandin D, offers a promising starting point for the synthesis of new antifungal agents. researchgate.netnih.govusp.br Researchers are actively exploring the synthesis of papulacandin analogs to improve their antifungal activity and pharmacokinetic properties. scielo.brnih.gov

Key research findings in this area include:

Structural Simplification: The synthesis of analogs with a simplified structure, such as those lacking the spirocyclic nucleus, is being investigated to understand the core components necessary for antifungal activity. usp.br While some simplified analogs have shown low antifungal activity, this line of research helps to elucidate the structure-activity relationship. scielo.brusp.br

Side Chain Modification: The nature of the acyl side chains is crucial for the biological activity of this compound. researchgate.net Studies involving the synthesis of derivatives with varied side chains, differing in length and saturation, have shown that these modifications can significantly impact their antifungal potency. researchgate.netnih.gov For instance, moderate activity was observed for derivatives with side chains based on palmitic and linoleic acid. nih.gov

Novel Scaffolds: The papulacandin structure can inspire the creation of entirely new chemical scaffolds. By understanding the key pharmacophore elements of this compound, chemists can design and synthesize novel molecules that mimic their mechanism of action but possess improved drug-like properties.

Table 1: Papulacandin Analogs and Their Antifungal Potential

Analog/Derivative Structural Modification Key Finding
Palmitic acid-based neoglycolipids Acylated at C-3 with palmitic acid, lacking the spirocyclic nucleus Showed low antifungal activity, suggesting the importance of the spirocyclic core or the need for unsaturation in the acyl chain. usp.br
Papulacandin D analogs with modified acyl chains Introduction of aromatic rings in the side chain Aims to increase conformational restriction, potentially leading to enhanced biological activity. usp.br
Papulacandin D derivatives Varied length and saturation of the acyl side chain Derivatives with side chains based on palmitic acid and linoleic acid demonstrated moderate biological activity. nih.gov

Strategies for Overcoming Fungal Resistance to Papulacandin-like Cell Wall Inhibitors

The emergence of fungal resistance to existing antifungal drugs is a major clinical concern. nih.govfrontiersin.orgnih.gov While resistance to this compound is not yet a widespread clinical issue, understanding potential resistance mechanisms is crucial for the long-term viability of this class of compounds and for developing strategies to counteract it.

Mechanisms of fungal resistance to cell wall inhibitors like echinocandins, which share a similar target with this compound, primarily involve mutations in the target enzyme, (1,3)-β-D-glucan synthase. nih.govdovepress.commdpi.com Strategies to overcome this resistance include:

Development of Novel Analogs: Synthesizing papulacandin derivatives that can bind to a different site on the (1,3)-β-D-glucan synthase enzyme could bypass resistance mechanisms. mdpi.com The development of ibrexafungerp, a triterpenoid (B12794562) antifungal that inhibits the same enzyme as echinocandins but at a different site, serves as a successful example of this approach. mdpi.com

Combination Therapy: Combining papulacandin-like inhibitors with other antifungal agents that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance development. patsnap.comoup.com

Targeting Resistance Mechanisms: Research into the specific mutations that confer resistance to this compound can inform the design of new drugs that are effective against resistant strains. Studies on papulacandin-resistant mutants of Schizosaccharomyces pombe have identified new amino acid substitutions in the (1,3)-β-D-glucan synthase enzyme, providing valuable insights into resistance mechanisms. csic.es

Exploration of Novel Fungal Cellular Targets Based on Papulacandin Mechanisms

While the primary target of this compound is (1,3)-β-D-glucan synthase, their effects on the fungal cell may be more complex, presenting opportunities to identify novel antifungal targets. scielo.brscielo.br The disruption of the cell wall by this compound can trigger a cascade of cellular stress responses, revealing other essential pathways that could be targeted for drug development. researchgate.net

Future research in this area could focus on:

Cell Wall Integrity Pathways: Investigating the signaling pathways that are activated in response to cell wall damage caused by this compound, such as the protein kinase C (PKC), high osmolarity glycerol (B35011) (HOG), and Ca²⁺-calcineurin pathways, could reveal new therapeutic targets. researchgate.net

Compensatory Mechanisms: When (1,3)-β-D-glucan synthesis is inhibited, fungi may upregulate the synthesis of other cell wall components, like chitin (B13524), as a compensatory mechanism. researchgate.net This suggests that enzymes involved in chitin synthesis could be valuable secondary targets for combination therapy.

Downstream Effects: The cellular chaos caused by cell wall disruption can lead to other effects, such as membrane depolarization and mitochondrial dysfunction. researchgate.net Further investigation into these downstream consequences could uncover novel targets for antifungal intervention.

Synergistic Interactions of this compound with Other Antifungal Modalities

Combining this compound or their derivatives with other classes of antifungal drugs is a promising strategy to enhance efficacy, broaden the spectrum of activity, and prevent the emergence of resistance. patsnap.comoup.comfrontiersin.org

Potential synergistic combinations include:

With Azoles: Azoles inhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govnih.gov The combination of a cell wall inhibitor like a papulacandin with an azole could create a powerful two-pronged attack on the fungus. asm.org

With Polyenes: Polyenes, such as amphotericin B, bind to ergosterol and create pores in the cell membrane, leading to cell leakage. nih.govnih.gov While some studies have shown antagonism between certain azoles and polyenes, the combination with a cell wall active agent could be beneficial. oup.comasm.org Combination therapy of echinocandins with amphotericin B often results in a synergistic or additive effect. frontiersin.org

With Chitin Synthase Inhibitors: Since fungi may increase chitin synthesis in response to cell wall damage, combining a papulacandin with a chitin synthase inhibitor like nikkomycin (B1203212) Z could be highly effective. asm.orgcapes.gov.br Synergistic action has been observed between nikkomycins and papulacandin B against Candida albicans. asm.org

Table 2: Investigated Synergistic Combinations with Cell Wall Inhibitors

Combination Rationale Observed Effect
Echinocandins + Azoles Targeting both cell wall and cell membrane synthesis. Often synergistic or additive against Aspergillus species. researchgate.net
Echinocandins + Amphotericin B Disrupting both cell wall and membrane integrity. Frequently leads to a synergistic or additive effect. frontiersin.org
Papulacandin B + Nikkomycins Inhibiting both (1,3)-β-D-glucan and chitin synthesis. Synergistic action against Candida albicans. asm.org
Terbinafine + Azoles Dual inhibition of the ergosterol biosynthesis pathway. Synergistic in vitro activity against a range of fungal pathogens. researchgate.net

Q & A

Q. What are the primary antifungal mechanisms of Papulacandins, and how are these mechanisms experimentally validated?

this compound inhibit fungal cell wall biosynthesis by targeting β-1,3-glucan synthase, a critical enzyme for glucan polymer formation. Experimental validation typically involves:

  • Enzyme inhibition assays : Measuring IC₅₀ values using purified β-1,3-glucan synthase .
  • Morphological analysis : Observing hyphal lysis or cell wall defects via microscopy in treated fungal cultures (e.g., Candida albicans) .
  • Comparative studies : Contrasting Papulacandin efficacy with established antifungals (e.g., echinocandins) using minimum inhibitory concentration (MIC) assays .

Q. How are this compound structurally characterized, and what analytical techniques are essential for confirming their purity?

Structural elucidation relies on:

  • Spectroscopic methods : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to identify core structures (e.g., the papulacandin B glycolipid backbone) .
  • Chromatography : HPLC or UPLC for purity assessment, with comparisons to reference standards .
  • X-ray crystallography : Resolving stereochemistry of complex glycosidic linkages in derivatives .

Q. What in vitro and in vivo models are commonly used to evaluate Papulacandin efficacy?

  • In vitro : MIC assays against pathogenic fungi (e.g., Aspergillus, Candida), often standardized via CLSI guidelines .
  • In vivo : Murine models of systemic candidiasis, monitoring survival rates and fungal burden in organs (kidney, liver) .
  • Biofilm assays : Quantifying inhibition of fungal biofilm formation using metabolic dyes (e.g., XTT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Papulacandin efficacy data across different fungal strains or experimental conditions?

Contradictions often arise from strain-specific β-1,3-glucan synthase mutations or variations in drug uptake. Methodological approaches include:

  • Genomic sequencing : Identifying mutations in target enzymes (e.g., FKS1 gene) linked to reduced susceptibility .
  • Pharmacokinetic profiling : Assessing drug penetration in biofilms vs. planktonic cells using LC-MS .
  • Meta-analysis : Aggregating data from independent studies to identify trends in MIC distributions .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in Papulacandin analogs?

SAR studies require:

  • Systematic derivatization : Modifying specific functional groups (e.g., acyl chains, glycosyl moieties) and testing antifungal activity .
  • Computational modeling : Docking studies to predict analog-enzyme interactions (e.g., with β-1,3-glucan synthase catalytic domains) .
  • High-throughput screening : Using microplate assays to evaluate libraries of synthetic derivatives .

Q. How can researchers address challenges in synthesizing Papulacandin derivatives with improved pharmacokinetic properties?

Key strategies involve:

  • Glycosylation optimization : Chemoenzymatic methods to enhance stereochemical control during sugar moiety addition .
  • Lipid tail engineering : Introducing fluorine or methyl groups to improve metabolic stability .
  • In vivo pharmacokinetic studies : Measuring half-life, bioavailability, and tissue distribution in rodent models .

Q. What statistical and reproducibility safeguards are critical for Papulacandin research?

  • Power analysis : Calculating sample sizes to ensure statistical significance in efficacy studies .
  • Blinded experiments : Minimizing bias in in vivo outcome assessments .
  • Open-data practices : Depositing raw spectra, MIC datasets, and synthetic protocols in repositories (e.g., Zenodo) for independent validation .

Methodological Considerations

Q. How should researchers design studies to compare this compound with next-generation antifungals?

  • Head-to-head trials : Using identical fungal strains, inoculum sizes, and endpoints (e.g., time-kill curves) .
  • Synergy testing : Checkerboard assays to identify combinatorial effects with azoles or polyenes .
  • Resistance induction : Serial passage experiments to assess propensity for resistance development .

Q. What criteria should guide the selection of Papulacandin analogs for preclinical development?

Prioritize analogs with:

  • Lower toxicity profiles : Cytotoxicity assays in mammalian cell lines (e.g., HEK293) .
  • Broad-spectrum activity : Efficacy against multidrug-resistant (MDR) fungi .
  • Scalable synthesis : Feasibility of gram-scale production using cost-effective routes .

Data Interpretation and Reporting

Q. How can researchers contextualize conflicting data on Papulacandin’s in vivo toxicity?

  • Dose-response studies : Establishing no-observed-adverse-effect levels (NOAEL) in multiple species .
  • Histopathological analysis : Examining organ-specific toxicity (e.g., liver, kidney) in treated animals .
  • Mechanistic toxicology : Investigating off-target effects (e.g., mitochondrial dysfunction) via transcriptomics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.